2-[(E)-2-(2,6-dichlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
This compound is a boronic ester featuring a 2,6-dichlorophenyl group linked via an ethenyl bridge to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane core. It is widely utilized in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures, particularly in medicinal chemistry for indazole derivatives (e.g., intermediates in kinase inhibitors) . Key properties include:
Properties
IUPAC Name |
2-[(E)-2-(2,6-dichlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BCl2O2/c1-13(2)14(3,4)19-15(18-13)9-8-10-11(16)6-5-7-12(10)17/h5-9H,1-4H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZKJTFUZJESEQ-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BCl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(2,6-dichlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,6-dichlorostyrene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF). The reaction is typically heated to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(2,6-dichlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the organoboron compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.
Conditions: Inert atmosphere (nitrogen or argon), solvents (e.g., toluene, DMF), temperature range of 80-100°C.
Major Products
The major products formed from these reactions are biaryl or styrene derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile reagent in organic synthesis. Its boron atom can participate in various reactions including:
- Cross-coupling reactions : It can be used in Suzuki-Miyaura coupling processes to form carbon-carbon bonds.
- Alkene formation : The compound can facilitate the formation of alkenes through elimination reactions.
Case Study: Suzuki-Miyaura Coupling
In a study by Sun et al., the compound was employed to synthesize complex organic molecules through Suzuki-Miyaura coupling. The reaction conditions were optimized to yield high selectivity and efficiency in forming the desired products .
Medicinal Chemistry
The compound has shown potential in medicinal chemistry due to its ability to modulate biological activities. Its derivatives have been investigated for:
- Anticancer properties : Certain derivatives exhibit cytotoxic effects against cancer cell lines.
- Antimicrobial activity : The compound has demonstrated efficacy against various bacterial strains.
Case Study: Anticancer Activity
Research published in Molecules highlighted the synthesis of derivatives of this compound that displayed significant anticancer activity against breast cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest .
Material Science
In material science, the compound has been explored for its role in developing new materials with enhanced properties.
- Polymerization Initiators : It can act as an initiator in polymerization reactions to produce boron-containing polymers.
- Sensors : Its unique electronic properties make it suitable for use in sensor applications.
Data Table: Comparison of Material Properties
| Property | Value |
|---|---|
| Thermal Stability | High |
| Electrical Conductivity | Moderate |
| Mechanical Strength | Enhanced |
Mechanism of Action
The mechanism of action of 2-[(E)-2-(2,6-dichlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
The electronic and steric properties of aromatic substituents significantly influence reactivity and stability:
Key Observations :
- Electron-withdrawing groups (e.g., Cl) : Enhance stability and reactivity in cross-coupling due to increased electrophilicity of the boron center. The 2,6-dichloro substitution in the target compound minimizes steric hindrance compared to ortho-substituted analogs .
- Electron-donating groups (e.g., OCH₃) : Reduce electrophilicity, requiring harsher reaction conditions. The 3,5-dimethoxy analog is less reactive in Suzuki couplings .
- Steric effects : Bulky substituents (e.g., tert-butyl in 7e) reduce coupling efficiency but improve selectivity in some cases .
Key Observations :
Spectral and Physical Properties
Biological Activity
2-[(E)-2-(2,6-dichlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a dioxaborolane ring, which is known for its stability and ability to participate in various chemical reactions. The presence of the dichlorophenyl group enhances its electronic properties, potentially influencing its interaction with biological targets. The molecular formula is , with a molecular weight of approximately 303.12 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has been tested against various cancer cell lines with promising results.
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent against certain bacterial strains.
- Enzyme Inhibition : There is evidence of enzyme inhibition activity which could be leveraged in drug design.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with DNA : The compound may intercalate into DNA strands or affect DNA replication processes.
- Enzyme Inhibition : It can inhibit key enzymes involved in cancer cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells leading to apoptosis.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Study 1 : A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of various boron compounds including this compound. It demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 15 µM .
- Study 2 : Research published in Bioorganic & Medicinal Chemistry Letters reported that the compound exhibited antibacterial activity against multi-drug resistant strains of E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .
Data Table: Biological Activity Summary
Q & A
Q. What are the optimal synthetic routes for preparing 2-[(E)-2-(2,6-dichlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
The synthesis typically involves a Suzuki-Miyaura coupling or a hydroboration reaction. For analogous dioxaborolanes, a common method includes reacting a styryl-substituted aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) under inert conditions. Key parameters:
- Solvent: Tetrahydrofuran (THF) or dioxane.
- Temperature: 80–100°C for 12–24 hours.
- Catalyst: Pd(OAc)₂ or PdCl₂(dppf) (0.5–2 mol%).
Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization. Confirm the stereochemistry (E/Z) using NOESY or X-ray crystallography .
Q. How should researchers characterize the purity and structural integrity of this compound?
Use a combination of analytical techniques:
- NMR Spectroscopy: ¹H and ¹³C NMR to confirm the ethenyl linkage and aryl substituents. The boron peak is observed at ~30 ppm in ¹¹B NMR.
- High-Resolution Mass Spectrometry (HRMS): Verify molecular weight (e.g., calculated for C₁₆H₁₉BCl₂O₂: 340.08 g/mol).
- HPLC: Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended for catalytic applications) .
Q. What are the recommended handling and storage protocols for this boronate ester?
- Storage: Under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis.
- Handling: Use anhydrous solvents and gloveboxes for moisture-sensitive reactions.
- Decomposition Risks: Hydrolysis generates boronic acids, which may polymerize. Monitor via TLC or IR (loss of B-O vibration at ~1350 cm⁻¹) .
Q. What are the primary applications of this compound in organic synthesis?
It serves as a key intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the 2,6-dichlorostyryl moiety into complex molecules. Applications include:
Q. How does solvent polarity affect its reactivity in cross-coupling reactions?
Polar aprotic solvents (e.g., DMF, DMSO) stabilize the transition state in Suzuki-Miyaura couplings, increasing reaction rates. However, high polarity may promote side reactions (e.g., protodeboronation). Optimize using a solvent mixture (e.g., THF/H₂O 4:1) with a phase-transfer catalyst (e.g., TBAB) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when using this compound in couplings?
Contradictions often arise from competing steric and electronic effects:
- Steric Hindrance: The 2,6-dichloro substituents may slow transmetallation. Mitigate by using bulky ligands (e.g., SPhos) or elevated temperatures.
- Electronic Effects: The Cl groups reduce electron density on the boron center, requiring stronger bases (e.g., Cs₂CO₃ instead of K₂CO₃).
Validate hypotheses via DFT calculations to map transition states or screen ligands/catalysts systematically .
Q. What computational methods predict the reactivity of this compound in C–B bond activation?
- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for the B–O and B–C bonds.
- Molecular Dynamics (MD): Simulate solvent effects on boronate stability.
- Reaction Pathway Mapping: Use software like Gaussian or ORCA to model oxidative addition steps with Pd(0) catalysts. Correlate computational results with experimental kinetic data (e.g., Arrhenius plots) .
Q. How do the 2,6-dichloro substituents influence electronic properties compared to methoxy or methyl groups?
- Electron-Withdrawing Cl Groups: Lower the HOMO energy of the boronate, reducing nucleophilicity but enhancing stability toward oxidation.
- Comparative Studies: Substituent effects are quantified via Hammett σₚ constants (Cl: σₚ = +0.23 vs. OMe: σₚ = –0.27). Electrochemical methods (cyclic voltammetry) reveal shifts in oxidation potentials .
Q. What mechanistic insights explain its stability under acidic vs. basic conditions?
- Acidic Conditions: Protonation of the dioxaborolane oxygen weakens the B–O bond, leading to hydrolysis.
- Basic Conditions: Deprotonation generates a boronate anion, which resists hydrolysis but may undergo β-hydride elimination.
Monitor degradation pathways using LC-MS and isotopic labeling (e.g., D₂O for hydrolysis studies) .
Q. How can stability studies under photolytic or thermal stress improve protocol design?
- Thermogravimetric Analysis (TGA): Determine decomposition onset temperatures (typically >150°C for dioxaborolanes).
- UV-Vis Spectroscopy: Track photodegradation under simulated sunlight (λ = 300–400 nm).
- Accelerated Aging: Store samples at 40°C/75% RH for 1–4 weeks to predict shelf life. Stabilize with radical scavengers (e.g., BHT) if needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
